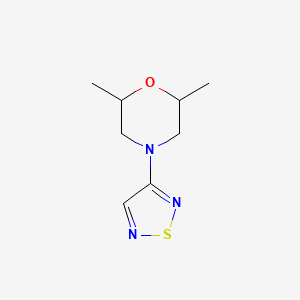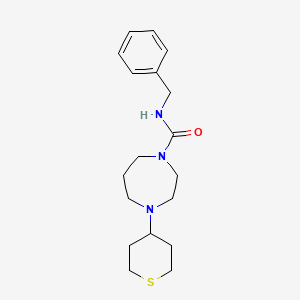![molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3](/img/structure/B6428591.png)
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile (hereinafter referred to as 3-TDCB) is an organic compound that has been used in the synthesis of various drugs, in biochemistry and physiology, and in the laboratory. This compound is a white crystalline solid with a melting point of 183-186°C and is soluble in both organic and aqueous solvents. It has been studied for its potential applications in medicine and biochemistry, as well as its possible applications in laboratory experiments.
Aplicaciones Científicas De Investigación
3-TDCB has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of drugs such as thiamphenicol and thiamphenicol sulfoxide, which have been studied for their potential use in the treatment of bacterial infections. It has also been used in the synthesis of thiamphenicol sulfone, which has been studied for its potential anti-cancer properties. In addition, 3-TDCB has been used in the synthesis of thiamphenicol sulfoxide, which has been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3-TDCB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme thiamphenicol acetyltransferase, which is involved in the synthesis of thiamphenicol, a drug used to treat bacterial infections. In addition, 3-TDCB has been shown to inhibit the activity of other enzymes, such as thiolase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TDCB have not yet been fully studied. However, it has been shown to have antimicrobial and anti-inflammatory properties in laboratory studies. In addition, 3-TDCB has been shown to inhibit the activity of thiolase, which is involved in the metabolism of fatty acids. It has also been shown to have antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-TDCB in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its low toxicity. However, there are some limitations to using 3-TDCB in laboratory experiments, such as its instability in acidic and alkaline solutions, its low solubility in some solvents, and its low reactivity in some reactions.
Direcciones Futuras
There are several potential future directions for 3-TDCB. First, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Second, additional research could be conducted to develop new synthetic methods for the synthesis of 3-TDCB. Third, research could be conducted to investigate the potential applications of 3-TDCB in the treatment of various diseases. Fourth, research could be conducted to investigate the potential of 3-TDCB as an industrial chemical. Finally, research could be conducted to investigate the potential of 3-TDCB as a drug delivery system.
Métodos De Síntesis
3-TDCB can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Diels-Alder reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an amine or thioamide in the presence of an acid catalyst. The Wittig reaction is a reaction between an alkyl halide and an aldehyde or ketone in the presence of a phosphonium salt. The Diels-Alder reaction is a cycloaddition reaction between a dienophile and a diene in the presence of a Lewis acid catalyst.
Propiedades
IUPAC Name |
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAMGLHEMLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)